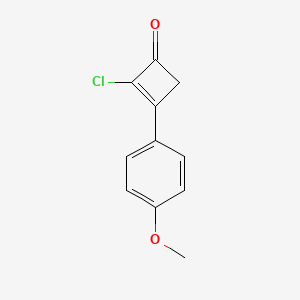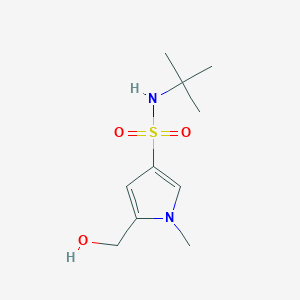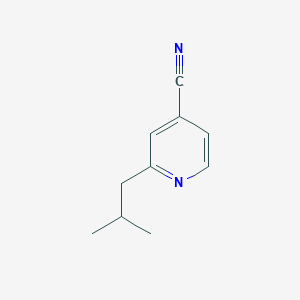
LiP(t-Bu)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:
(CH3)3C2PCl+n-BuLi→(CH3)3C2PLi+n-BuCl
The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
LiP(t-Bu)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes with diverse applications in catalysis.
Wissenschaftliche Forschungsanwendungen
LiP(t-Bu)2 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
Uniqueness
LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.
Eigenschaften
Molekularformel |
C8H18LiP |
|---|---|
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
lithium;ditert-butylphosphanide |
InChI |
InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |
InChI-Schlüssel |
WDGLTSKFYMVOTD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)[P-]C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)

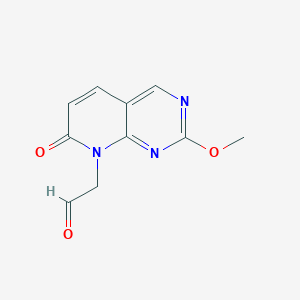
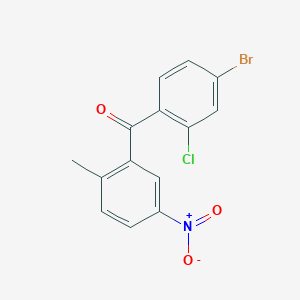
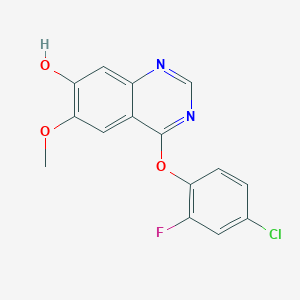
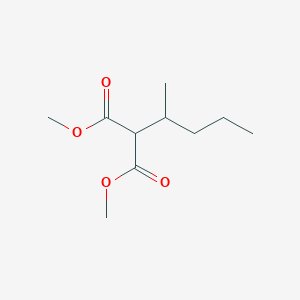
![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)
